molecular formula C12H20 B8151689 1-butyl-4-ethynylcyclohexane

1-butyl-4-ethynylcyclohexane

Cat. No.: B8151689
M. Wt: 164.29 g/mol
InChI Key: ABLVDVSKEGTWMC-UHFFFAOYSA-N
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Description

1-butyl-4-ethynylcyclohexane: is an organic compound that belongs to the class of substituted cyclohexanes It is characterized by the presence of an ethynyl group (C≡CH) and a butyl group (C4H9) attached to a cyclohexane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-ethynyl-4-butylcyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which is then subjected to a series of reactions to introduce the ethynyl and butyl groups.

    Introduction of Ethynyl Group:

    Introduction of Butyl Group: The butyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexane is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of trans-1-ethynyl-4-butylcyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-butyl-4-ethynylcyclohexane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The compound can undergo substitution reactions where the ethynyl or butyl groups are replaced by other functional groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated cyclohexanes or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 1-butyl-4-ethynylcyclohexane can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: The compound can be incorporated into polymer matrices to modify their physical and chemical properties.

Biology:

    Bioconjugation: The ethynyl group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various surfaces or carriers.

Medicine:

    Drug Development: The compound’s unique structure can be explored for the development of novel pharmaceuticals with specific biological activities.

Industry:

    Specialty Chemicals: this compound can be used in the production of specialty chemicals with specific applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trans-1-ethynyl-4-butylcyclohexane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, such as cycloaddition and cross-coupling, leading to the formation of new chemical entities. The butyl group can influence the compound’s hydrophobicity and steric properties, affecting its interaction with biological molecules and cellular membranes.

Comparison with Similar Compounds

    trans-1-Ethynyl-4-methylcyclohexane: Similar structure but with a methyl group instead of a butyl group.

    trans-1-Ethynyl-4-ethylcyclohexane: Similar structure but with an ethyl group instead of a butyl group.

    trans-1-Ethynyl-4-propylcyclohexane: Similar structure but with a propyl group instead of a butyl group.

Uniqueness: 1-butyl-4-ethynylcyclohexane is unique due to the presence of the butyl group, which provides distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

1-butyl-4-ethynylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,11-12H,3,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLVDVSKEGTWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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